2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Description
This compound is a multifunctional acetamide derivative featuring a pyrazole core substituted with amino and methylamino groups at positions 5 and 3, respectively. The pyrazole ring is further functionalized at position 4 with a 1,2,4-oxadiazol-5-yl moiety bearing a 4-methylphenyl substituent. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic frameworks. The oxadiazole ring may contribute to metabolic stability and binding affinity, while the dimethylphenyl group could improve bioavailability .
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-13-8-10-16(11-9-13)21-27-23(32-29-21)18-20(24)30(28-22(18)25-4)12-17(31)26-19-14(2)6-5-7-15(19)3/h5-11H,12,24H2,1-4H3,(H,25,28)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEHAGGZKZJCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC=C4C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-acetamide derivatives. Below is a structural and functional comparison with analogous compounds from the literature:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Influence on Activity: Electron-Withdrawing Groups (EWGs): The chloro and cyano groups in the Fipronil derivative () enhance insecticidal activity but reduce solubility . Electron-Donating Groups (EDGs): Methoxy groups () improve solubility and may modulate receptor binding through electronic effects . Methylthio vs.
Oxadiazole vs. Triazole Cores :
- Oxadiazole-containing compounds (target, ) exhibit greater metabolic stability compared to triazole derivatives (), which are prone to oxidation .
Aryl Substituent Diversity :
- 2,6-Dimethylphenyl (target) provides steric hindrance, possibly reducing off-target interactions. In contrast, 4-methylphenyl () or 3,4-dimethoxyphenyl () may enhance aromatic stacking in binding pockets .
Biological Activity Trends :
- Pyrazole-acetamides with halogenated aryl groups () show pesticidal activity, while those with EDGs () are explored for anti-inflammatory or anticancer applications .
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